molecular formula C7H7ClO2 B1601881 2-Chloro-3-(hydroxymethyl)phenol CAS No. 277331-17-6

2-Chloro-3-(hydroxymethyl)phenol

Cat. No.: B1601881
CAS No.: 277331-17-6
M. Wt: 158.58 g/mol
InChI Key: VFCYCVIHXKLLNX-UHFFFAOYSA-N
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Description

2-Chloro-3-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
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Properties

CAS No.

277331-17-6

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-3-(hydroxymethyl)phenol

InChI

InChI=1S/C7H7ClO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2

InChI Key

VFCYCVIHXKLLNX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)Cl)CO

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium borohydride (724 mg, 19.2 mmol) in anhydrous methanol (10 mL) was added a solution of 2-chloro-3-hydroxybenzaldehyde (1.0 g, 6.4 mmol) in anhydrous methanol (5 mL) at 0° C. The mixture was stirred for 3 hours at room temperature. Water was added and extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, 2-chloro-3-(hydroxymethyl)phenol was obtained (710 mg, 70% yield) and used for next step without further purification; 1H NMR (400 MHz, DMSO-d6): δ 4.51 (d, J=5.8 Hz, 2H), 5.28 (t, J=5.8 Hz, 1H), 6.84-6.87 (m, 1H), 6.96-6.99 (m, 1H), 7.12 (t, J=7.8 Hz, 1H), 10.02 (s, 1H).
Quantity
724 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-hydroxybenzaldehyde (8.10 g, 51.7 mmol) in MeOH was added NaBH4 (1.96 g, 51.7 mmol) at 0° C. The reaction was allowed to stir for 30 minutes. TLC showed clean conversion to a more polar spot. The reaction was diluted with EtOAc (400 mL), washed with water and brine, dried over sodium sulfate, and concentrated. The crude 2-chloro-3-(hydroxymethyl)phenol was used in Step B without further purification.
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-chloro-3-hydroxybenzoic acid (2.59 g, 15 mmol) in tetrahydrofuran was added dropwise to a solution of borane (48 mmol) in tetrahydrofuran (150 mL) at a temperature of 0° C. The reaction mixture was then warmed to 60° C. and allowed to stir overnight. Upon cooling, the mixture was quenched with water and made basic with 3M sodium hydroxide. The aqueous layer was separated, acidified with 3M hydrochloric acid, and extracted with dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated in vacuo. Recrystallization from ethanol/hexane gave 2-chloro-3-hydroxymethylphenol as a white crystalline solid (1.63 g, 64.8%).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
48 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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